Compound Description: TORL-4-500 is an antibody-drug conjugate comprised of a humanized anti-DLK1 monoclonal antibody linked to monomethyl auristatin E (MMAE) via a cleavable linker. It targets Delta-like non-canonical Notch ligand 1 (DLK1), a transmembrane protein overexpressed in various cancers [, ]. TORL-4-500 exhibits strong binding affinity, rapid internalization, and selective efficacy in DLK1-positive cancer models [].
Compound Description: SGN-B7H4V is an investigational ADC targeting B7-H4, an immune checkpoint ligand overexpressed in several solid tumors [, ]. It comprises a human monoclonal antibody linked to MMAE via a protease-cleavable linker [, ]. SGN-B7H4V demonstrates potent antitumor activity in preclinical models, attributed to direct cytotoxicity, antibody-dependent cellular cytotoxicity (ADCC), and antibody-dependent cellular phagocytosis (ADCP) [, ].
ADCT-701
Compound Description: ADCT-701 is a DLK1-directed ADC comprising a humanized anti-DLK1 monoclonal antibody linked to pyrrolobenzodiazepine (PBD) dimers via a cleavable linker []. It exhibits potent cytotoxicity in DLK1-expressing cancer cells and demonstrates significant antitumor activity in preclinical models [].
INA03
Compound Description: INA03 is a humanized anti-CD71 antibody conjugated to MMAE via a cleavable linker, targeting the transferrin receptor 1 (CD71) overexpressed in malignant cells []. It exhibits potent antitumor activity in acute leukemia models by inducing CD71-dependent cell death [].
Photoresponsive Antibody–siRNA Conjugate
Compound Description: This conjugate comprises an anti-programmed death-ligand 1 antibody (αPD-L1) linked to a siRNA targeting intracellular PD-L1 mRNA through a photocleavable linker []. Upon light irradiation, it releases the siPD-L1, leading to PD-L1 degradation and enhanced immune cell activity [].
Other Ligand-Drug Conjugates
FLT3 Ligand-DM1 Conjugate (FL-DM1)
Compound Description: FL-DM1 is a conjugate of the FMS-like tyrosine kinase 3 (FLT3) ligand and the cytotoxic agent emtansine (DM1) []. It targets FLT3-positive acute myeloid leukemia (AML) cells, inhibiting their proliferation and inducing apoptosis [].
Alb-vc-MMAE
Compound Description: This conjugate comprises the microtubule-destabilizing agent MMAE linked to serum albumin via a cathepsin-cleavable peptide []. It efficiently targets thyroid cancer cells exhibiting enhanced macropinocytosis, leading to significant tumor reduction [].
PDL1-Dox
Compound Description: PDL1-Dox is a conjugate of the clinically approved PDL1 antibody and Doxorubicin (Dox) linked through a hydrazone linker containing a polyethylene glycol (PEG) spacer []. It disrupts the tumor microenvironment, allowing for enhanced tumor penetration and PDL1 antibody activity [].
scPDL1-DM1
Compound Description: scPDL1-DM1 is an engineered single-chain variable fragment (scFv) of a PDL1 antibody conjugated to the maytansinoid cytotoxic agent DM1 via a SMCC linker []. This design facilitates rapid penetration and targets PD-L1 positive cancer cells, exhibiting potent anti-cell proliferation activity [].
Zapadcine-1
Compound Description: Zapadcine-1 is an anti-DR5 antibody-drug conjugate (ADC) comprising a humanized DR5-specific monoclonal antibody (Zaptuzumab) linked to monomethyl auristatin D (MMAD) via a cleavable linker [].
HMBD-501
Compound Description: HMBD-501 is an anti-HER3 ADC with an engineered Fc-domain to avoid FcγR binding, site-specific conjugation to a cleavable linker, and an exatecan-based payload []. It demonstrates superior tumor growth inhibition compared to other exatecan-based anti-HER3 ADCs [].
AMG 224
Compound Description: AMG 224 is an ADC comprising an anti-human B-cell maturation antigen (BCMA) IgG1 antibody conjugated to the maytansine-derivative DM1 via a noncleavable linker [].
Small Molecule-Ligand Conjugates
Compound Description: This conjugate consists of an NK1R-targeting ligand linked to the chemotherapeutic agent tubulysin B hydrazide (TubBH) via a self-immolative linker []. It selectively kills NK1R-overexpressing cancer cells by targeting the neurokinin-1 receptor (NK1R) [].
DOTA-Conjugated PSMA Inhibitor (PSMA-617)
Compound Description: PSMA-617 is a prostate-specific membrane antigen (PSMA) inhibitor conjugated to the chelator DOTA via an optimized linker []. It exhibits high binding affinity for PSMA, enabling efficient labeling with radionuclides for prostate cancer imaging and endoradiotherapy [].
TLR7 Ligand-Albumin Conjugate (UC-1V150/MSA)
Compound Description: This conjugate consists of a Toll-like receptor 7 (TLR7) agonist (UC-1V150) covalently coupled to mouse serum albumin (MSA) []. It demonstrates enhanced potency and prolonged local release of cytokines compared to the unconjugated TLR7 agonist [].
Overview
FAK ligand-Linker Conjugate 1 is a specialized compound designed to target focal adhesion kinase, a protein involved in various cellular processes, including cell adhesion, migration, and survival. This compound integrates a ligand specific for focal adhesion kinase with a PROTAC (proteolysis-targeting chimera) linker, facilitating the recruitment of E3 ligases. These ligases are critical for the ubiquitination and subsequent degradation of target proteins, thereby modulating cellular signaling pathways relevant to cancer and other diseases.
Source
FAK ligand-Linker Conjugate 1 is synthesized through chemical methods that combine specific ligands for focal adhesion kinase with PROTAC linkers. It is commercially available from suppliers such as MedChemExpress and BioCat GmbH, which provide detailed specifications and synthesis methods for researchers interested in its applications.
Classification
FAK ligand-Linker Conjugate 1 is classified as a small molecule drug candidate and falls under the category of targeted protein degraders. It is specifically designed to inhibit focal adhesion kinase activity by promoting its degradation through the ubiquitin-proteasome pathway, making it a potential therapeutic agent in oncology.
Synthesis Analysis
The synthesis of FAK ligand-Linker Conjugate 1 involves several key steps:
Conjugation of Ligand and Linker: The process begins with the attachment of a focal adhesion kinase-specific ligand to a PROTAC linker. This linker is essential for engaging E3 ligases within the cell.
Purification: Following conjugation, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and composition.
Molecular Structure Analysis
FAK ligand-Linker Conjugate 1 consists of two main components:
Focal Adhesion Kinase Ligand: This component specifically binds to focal adhesion kinase, which is crucial for its inhibitory action.
PROTAC Linker: This facilitates the recruitment of E3 ligases, enabling the targeted degradation of focal adhesion kinase.
Structural Data
The precise molecular structure includes various functional groups that enhance binding affinity and solubility. The molecular weight and specific chemical formula are typically provided by manufacturers but are not universally standardized across all sources.
Chemical Reactions Analysis
FAK ligand-Linker Conjugate 1 undergoes several important chemical reactions:
Binding Reaction: The ligand binds specifically to the active site of focal adhesion kinase.
Recruitment Reaction: Upon binding, the PROTAC linker recruits E3 ligases, initiating the ubiquitination process.
Degradation Reaction: The ubiquitinated focal adhesion kinase is directed towards proteasomal degradation, effectively reducing its cellular levels.
These reactions are critical for the compound's mechanism of action in modulating cellular signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action for FAK ligand-Linker Conjugate 1 involves:
Target Binding: The compound binds to focal adhesion kinase, inhibiting its activity.
E3 Ligase Recruitment: The PROTAC linker facilitates the recruitment of E3 ligases such as VHL (von Hippel-Lindau), which are responsible for tagging proteins for degradation.
Ubiquitination and Degradation: Focal adhesion kinase undergoes ubiquitination, leading to its degradation by the proteasome. This results in decreased signaling through pathways that promote tumor growth and metastasis.
This targeted approach allows for selective modulation of cellular functions without affecting other kinases or signaling molecules.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a solid or powder.
Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation.
Chemical Properties
Molecular Weight: Varies depending on the specific composition; typically provided by suppliers.
Stability: Generally stable under recommended storage conditions but should be handled with care to prevent degradation.
Relevant data regarding these properties are crucial for researchers when considering formulations for experimental use.
Applications
FAK ligand-Linker Conjugate 1 has significant applications in scientific research, particularly in cancer biology:
Targeted Therapy Development: Its ability to degrade focal adhesion kinase positions it as a candidate for developing targeted therapies against cancers characterized by aberrant focal adhesion kinase signaling.
Mechanistic Studies: Researchers utilize this compound to study the role of focal adhesion kinase in cellular processes such as migration, invasion, and survival.
Drug Discovery: As part of drug discovery efforts, FAK ligand-Linker Conjugate 1 serves as a tool compound for screening potential therapeutic agents that can modulate focal adhesion kinase activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.